

A Comparative Performance Analysis of 3-Octanamine and Other Aliphatic Amines

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Compound of Interest

Compound Name: 3-Octanamine

Cat. No.: B1615500

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In the landscape of drug discovery and development, aliphatic amines are crucial building blocks for a vast array of therapeutic agents. Their physicochemical and biological properties significantly influence the potency, selectivity, and pharmacokinetic profile of drug candidates. This guide provides a comparative overview of **3-Octanamine** against other structurally related C8 aliphatic amines, focusing on their physicochemical characteristics and general performance in biological systems. Due to a scarcity of direct comparative experimental data for **3-Octanamine**, this guide leverages available data for its isomers and discusses general structure-activity relationships (SAR) for aliphatic amines.

Physicochemical Properties: A Foundation for Performance

The physicochemical properties of a molecule are fundamental determinants of its biological activity. Parameters such as lipophilicity (LogP), water solubility, and molecular weight play a critical role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key physicochemical properties for **3-Octanamine** and its isomers.

Property	3-Octanamine	1-Octanamine	2-Octanamine	tert-Octylamine
Molecular Formula	C ₈ H ₁₉ N			
Molecular Weight (g/mol)	129.24	129.24	129.24	129.24
Density (g/mL at 25°C)	0.784 (Predicted) [1]	0.782[2]	0.771[3]	0.805[4]
Boiling Point (°C)	161-163[1]	175-177[2]	165[3]	137-143[4]
Melting Point (°C)	-	-5 to -1[2]	11.43 (estimate) [3]	-67[4]
Flash Point (°F)	-	145[2]	123[3]	90[4]
Water Solubility	-	0.2 g/L (25°C)[2]	Moderately soluble[5]	Insoluble[4]
LogP	3.00430[6]	3.46[7]	2.6[8]	2.32[9]

Note: Some data for **3-Octanamine** are predicted values due to the limited availability of experimental data.

Performance Comparison in Biological Systems

Direct comparative studies on the receptor binding, enzyme inhibition, and pharmacokinetic profiles of **3-Octanamine** versus other aliphatic amines are not readily available in the public domain. However, general principles of structure-activity relationships for aliphatic amines can provide valuable insights into their expected performance.

Receptor Binding Affinity:

The interaction of small molecules with protein receptors is a cornerstone of pharmacology. For aliphatic amines, factors such as chain length, branching, and the position of the amino group influence receptor binding affinity. While specific data for **3-Octanamine** is lacking, studies on other aliphatic amines suggest that both hydrophobic and electrostatic interactions play a

crucial role. The alkyl chain can interact with hydrophobic pockets in the receptor, while the protonated amine group can form salt bridges with acidic residues like aspartate or glutamate.

[\[10\]](#)

The structure-activity relationships for a series of amines at the dopamine transporter (DAT) indicate that modifications to the amine scaffold can significantly affect binding affinity and selectivity.[\[11\]](#)[\[12\]](#)[\[13\]](#) Generally, the length and branching of the alkyl chain can influence how the molecule fits into the binding pocket of a receptor.

Enzyme Inhibition:

Aliphatic amines are known to interact with various enzymes, acting as substrates or inhibitors. For instance, studies on monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters, have shown that straight-chain aliphatic amines can be good substrates for MAO-B.[\[14\]](#) Specifically, n-octylamine has been identified as a very good substrate for MAO-B.[\[14\]](#) The inhibitory potency of aliphatic propargylamines against MAO-B is related to the chain length and substitution on the terminal carbon.[\[15\]](#)

The inhibitory activity of amines against other enzymes, such as those involved in digestion, has also been explored. The inclusion of an amino group in a hydrocarbon chain can lead to additional hydrogen bonding interactions at the catalytic site of an enzyme, potentially influencing its inhibitory activity.[\[5\]](#)

Pharmacokinetics (ADME):

The ADME properties of a drug candidate are critical for its success. The physicochemical properties listed in the table above provide clues about the likely pharmacokinetic behavior of these amines. For instance, the LogP value suggests the lipophilicity of a compound, which can affect its absorption and distribution. Generally, a higher LogP value is associated with increased membrane permeability but can also lead to higher plasma protein binding and metabolic clearance.

In vitro ADME assays are crucial for the early assessment of a compound's pharmacokinetic profile.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) These assays can evaluate parameters such as metabolic stability in liver microsomes, plasma protein binding, and cell permeability. While specific data for **3-Octanamine** is not available, it is expected that as a small lipophilic amine, it would be readily

absorbed and distributed. Its metabolism would likely involve enzymes such as cytochrome P450s and monoamine oxidases.

Experimental Protocols

Below are generalized protocols for key experiments used to evaluate the performance of aliphatic amines.

1. Competitive Radioligand Binding Assay:

This assay is used to determine the affinity of a test compound for a specific receptor.

- Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand known to bind to the receptor, the unlabeled test compound (e.g., **3-Octanamine**), assay buffer, filter plates, and a scintillation counter.[\[10\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)
- Procedure:
 - In a multi-well plate, a fixed concentration of the radiolabeled ligand and cell membranes are incubated with varying concentrations of the unlabeled test compound.
 - The mixture is incubated to allow binding to reach equilibrium.
 - The bound radioligand is separated from the unbound radioligand by rapid filtration through a filter plate.
 - The radioactivity on the filter, representing the bound ligand, is measured using a scintillation counter.
 - The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}). This value can then be used to calculate the binding affinity (K_i) of the test compound.[\[22\]](#)

2. Enzyme Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

- Materials: The purified enzyme of interest, a substrate for the enzyme, the test inhibitor (e.g., **3-Octanamine**), assay buffer, and a detection system (e.g., spectrophotometer or fluorometer).[25][26][27][28]
- Procedure:
 - The enzyme is pre-incubated with various concentrations of the test inhibitor.
 - The enzymatic reaction is initiated by the addition of the substrate.
 - The rate of the reaction (either the consumption of the substrate or the formation of the product) is monitored over time using the detection system.
 - The percentage of inhibition is calculated for each inhibitor concentration, and the IC_{50} value is determined.

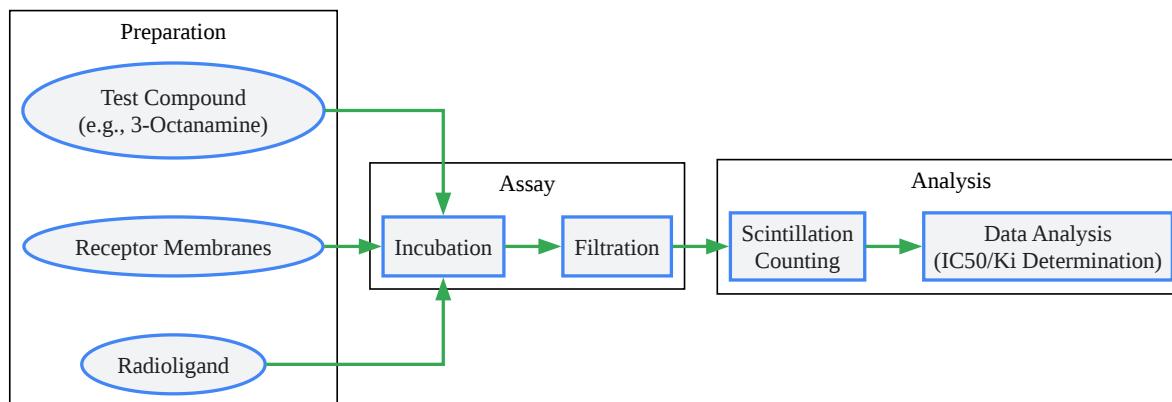
3. In Vitro Metabolic Stability Assay:

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

- Materials: Liver microsomes (containing cytochrome P450 enzymes), NADPH (a cofactor for CYP enzymes), the test compound, and a quenching solution.[16][18][19]
- Procedure:
 - The test compound is incubated with liver microsomes in the presence of NADPH.
 - Aliquots are taken at various time points and the reaction is stopped by adding a quenching solution.
 - The concentration of the remaining parent compound in each aliquot is quantified using LC-MS/MS.
 - The rate of disappearance of the parent compound is used to determine its metabolic stability, often expressed as a half-life ($t_{1/2}$) or intrinsic clearance.

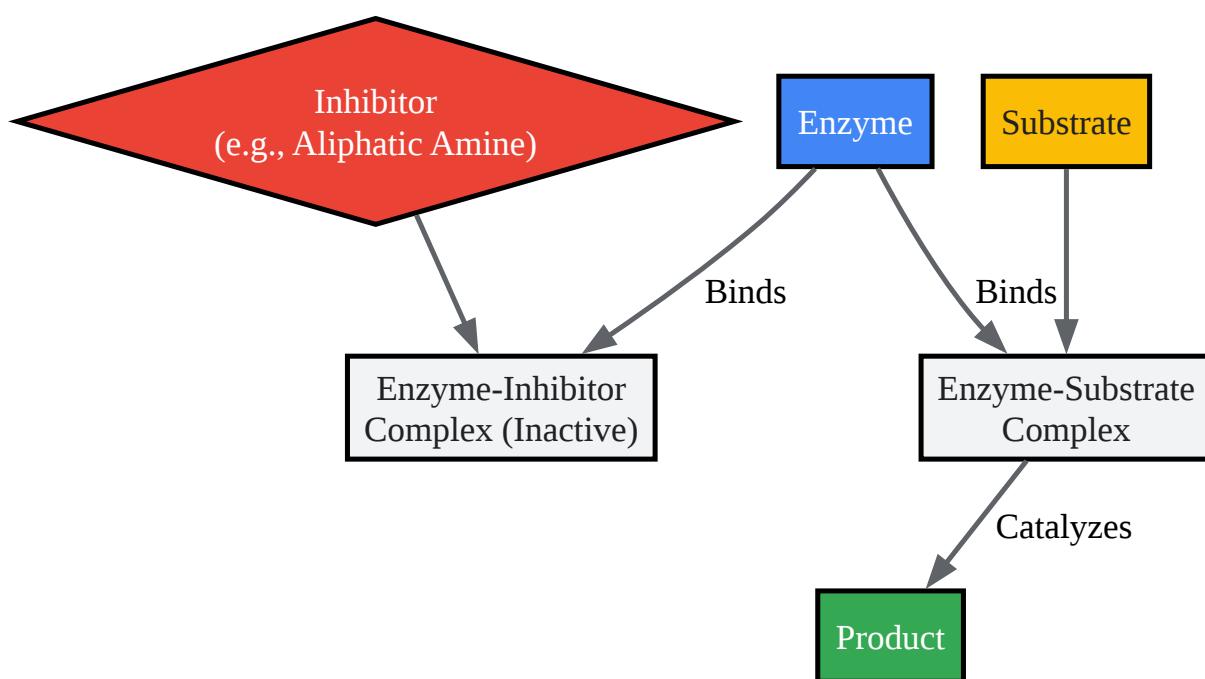
Visualizing Key Concepts

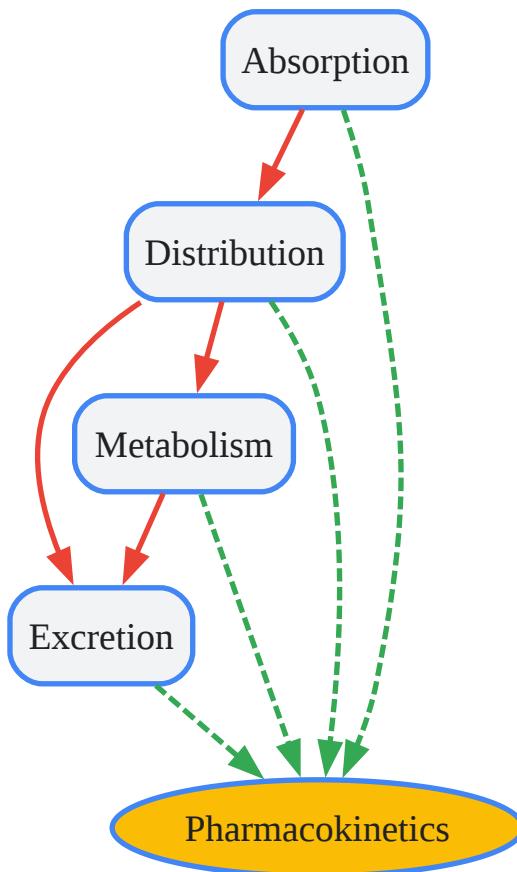
To aid in the understanding of the experimental workflows and logical relationships, the following diagrams are provided in the DOT language for Graphviz.



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Workflow for a competitive radioligand binding assay.



[Click to download full resolution via product page](#)*General mechanism of competitive enzyme inhibition.*[Click to download full resolution via product page](#)**Need Custom Synthesis?**

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